3-Amino-5-methoxy-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-amino-5-methoxy-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCFIZNNSUHJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NN1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262600 | |
| Record name | 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111375-25-8 | |
| Record name | 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111375-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Multi-Step Synthesis from Pyrazole Precursors
The most widely documented approach involves multi-step reactions starting from simpler pyrazole derivatives or related heterocyclic frameworks . A representative pathway begins with the functionalization of 5-methoxy-1H-pyrazole-4-carboxylic acid. The carboxylic acid group is first activated via conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . Subsequent reaction with ammonia or ammonium hydroxide yields the carboxamide moiety .
Key Steps:
-
Activation of Carboxylic Acid:
The acid chloride intermediate is highly reactive, facilitating nucleophilic substitution . -
Amidation:
Ammonia introduces the primary amide group, with yields typically ranging from 60% to 75% .
Challenges:
-
Steric hindrance from the methoxy group at position 5 can reduce reaction efficiency.
-
Purification requires repetitive crystallization due to byproduct formation .
Cyclocondensation of Hydrazine Derivatives
An alternative route employs cyclocondensation reactions using hydrazine hydrate and α,β-unsaturated carbonyl precursors. For example, reacting methyl 3-methoxyacrylate with hydrazine hydrate under reflux conditions generates the pyrazole ring, followed by amidation .
Reaction Scheme:
-
Formation of Pyrazole Core:
Hydrazine acts as a dinucleophile, attacking the α,β-unsaturated ester to form the heterocycle . -
Functionalization:
Introduction of the amino group at position 3 is achieved via nitrosation followed by reduction, though this step often requires palladium-catalyzed hydrogenation to maintain regioselectivity .
Optimization Insights:
-
Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .
-
Solvent choice (e.g., ethanol/water mixtures) improves yield by 15–20% compared to pure ethanol .
Microwave-Assisted Solid-Phase Synthesis
Recent advances highlight microwave irradiation as a tool for accelerating pyrazole formation. A one-pot protocol combines malononitrile, methoxyacetophenone, and hydrazine hydrate under microwave conditions (150 W, 100°C), achieving 85% yield within 10 minutes .
Advantages:
-
Enhanced reaction kinetics due to rapid dielectric heating.
Mechanistic Considerations:
Quantum-chemical calculations suggest that microwave irradiation lowers the activation energy for cyclization by stabilizing transition states through dipole interactions .
Characterization and Analytical Validation
Post-synthesis characterization employs a combination of spectroscopic and chromatographic techniques:
Industrial-Scale Production Considerations
Scaling up synthesis requires addressing:
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methoxy-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
Research indicates that 3-amino-5-methoxy-1H-pyrazole-4-carboxamide has been utilized in the synthesis of novel pyrazole-4-carboxamides, which have demonstrated promising fungicidal properties. In preliminary bioassays, several synthesized compounds exhibited over 90% inhibition against Alternaria solani and complete inhibition against Fusarium oxysporum at a concentration of 100 μg/mL. This suggests that derivatives of this compound could serve as effective fungicides in agricultural applications.
Medicinal Chemistry
Potential as a Kinase Inhibitor
The structural characteristics of this compound allow it to interact with various enzyme active sites, particularly kinases. This interaction is critical for the development of drugs targeting diseases such as cancer and inflammatory disorders. Studies have shown that compounds with similar pyrazole structures possess anti-inflammatory and anticancer properties, indicating that this compound may also exhibit such activities.
Synthesis of Bioactive Compounds
This compound serves as an intermediate in the synthesis of various biologically active molecules, including indole derivatives known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities. The ability to modify the pyrazole structure facilitates the design of new therapeutic agents targeting a range of diseases.
Chemical Synthesis Applications
Building Block for Heterocycles
this compound is often employed as a starting material for synthesizing condensed heterocycles such as pyrazolo[1,5-a]pyrimidines. These derivatives have been explored for their potential therapeutic effects across various biological pathways.
Case Study: Synthesis and Bioactivity Evaluation
A study focused on synthesizing novel pyrazole derivatives from this compound demonstrated significant antifungal activity. The synthesized compounds were characterized using techniques such as NMR and HRMS, confirming their structures and purity. The bioassays revealed that certain derivatives had remarkable inhibitory effects on fungal pathogens, highlighting their potential use in crop protection strategies.
Comparative Analysis of Related Compounds
A comparative analysis was conducted on structurally similar compounds to evaluate their unique properties and biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Amino-1H-pyrazole | Amino group at position 5 | Known p38 MAPK inhibitor |
| 4-Amino-3-methylpyrazole | Methyl substitution at position 3 | Different biological activity profiles |
| 3-Amino-4-methylpyrazole | Methyl substitution at position 4 | Potential anti-inflammatory therapies |
| 3-Amino-5-(trifluoromethyl)pyrazole | Trifluoromethyl group at position 5 | Enhanced lipophilicity affecting bioavailability |
This table illustrates how variations in structure can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.
Mechanism of Action
The mechanism of action of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pyrazole ring structure allows for strong binding interactions with active sites, leading to modulation of biological activities and pathways .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Modifications and Physicochemical Properties
The physicochemical and biological properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Pyrazole Analogs
Key Observations:
Substituent Effects on Polarity :
- The methoxy group in the target compound increases polarity compared to methyl or halogenated analogs (e.g., 4k in has a bromothiophene group, enhancing hydrophobicity) .
- Carboxamide groups generally improve water solubility, as seen in compounds 4a and 4b .
Melting Points :
- Aromatic substituents (e.g., phenyl in 4a) correlate with higher melting points (247°C) due to enhanced intermolecular interactions, while alkyl groups (e.g., 4b’s 4-methylphenyl) reduce melting points (178°C) .
Molecular Weight and Bioavailability :
- Smaller analogs like the target compound (141.13 g/mol) may exhibit better membrane permeability compared to bulkier derivatives (e.g., 5g in : 603.24 g/mol) .
Biological Activity
3-Amino-5-methoxy-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula : C6H8N4O2
- Molecular Weight : 168.16 g/mol
- Structure : The compound features a pyrazole ring with an amino group and a methoxy group, contributing to its biological activity.
Synthesis
The synthesis of this compound involves various methods, typically starting from pyrazole derivatives. The compound serves as an intermediate in the development of more complex pyrazole-based structures, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Similar pyrazole compounds have shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The compound's structural features allow it to inhibit key kinases involved in cancer progression .
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests that this compound may also exhibit such activities .
The mechanism of action for this compound primarily revolves around its ability to interact with enzyme active sites due to its unique structural features. This interaction can lead to the inhibition of various kinases and inflammatory pathways.
Target Enzymes
| Enzyme | Function | Inhibition Type |
|---|---|---|
| COX-1 | Prostaglandin synthesis | Competitive inhibition |
| COX-2 | Inflammatory response modulation | Competitive inhibition |
| Various Kinases | Cell signaling pathways | Non-competitive inhibition |
Case Studies and Research Findings
- Fungicidal Activity : In preliminary bioassays, derivatives of this compound exhibited over 90% inhibition against Alternaria solani and complete inhibition against Fusarium oxysporum at concentrations of 100 μg/mL.
- Anticancer Studies : A study highlighted the antiproliferative effects of pyrazole derivatives on several cancer cell lines, demonstrating significant IC50 values that indicate potential as anticancer agents. For instance, compounds similar to 3-amino-5-methoxy showed lower IC50 values compared to standard chemotherapeutics .
- Anti-inflammatory Research : Recent investigations into pyrazole derivatives have shown promising results in reducing edema in animal models, with some compounds exhibiting IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide, and what analytical methods validate its purity?
- Methodology : The compound is typically synthesized via cyclization reactions using precursors like ethyl acetoacetate and phenylhydrazine, followed by functionalization steps (e.g., methoxylation and carboxamide introduction). Key intermediates are characterized using IR, -NMR, and -NMR to confirm regioselectivity and purity. For example, cyclization of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one via Vilsmeier-Haack formylation is a common step . X-ray crystallography may resolve ambiguities in stereochemistry .
Q. How do structural features of this compound influence its reactivity in heterocyclic chemistry?
- Methodology : The amino group at position 3 and methoxy group at position 5 create electron-rich regions, facilitating nucleophilic substitutions or condensations. Computational studies (e.g., DFT) reveal charge distribution, guiding predictions of reactivity at positions 4 (carboxamide) and 1 (NH group). Substituent effects on isomer ratios during methylation or oxidation can be modeled using Hammett parameters .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodology :
- IR Spectroscopy : Confirms NH (3200–3400 cm), carbonyl (1650–1700 cm), and methoxy (∼1250 cm) groups.
- NMR : -NMR distinguishes aromatic protons (δ 6.5–8.0 ppm) and methoxy singlet (δ 3.8–4.0 ppm). -NMR identifies carbonyl carbons (δ 160–170 ppm) .
- Mass Spectrometry : ESI-MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodology : Contradictions often arise from tautomerism or polymorphism. For example, NH protons may exhibit variable chemical shifts due to hydrogen bonding. Cross-validation using X-ray diffraction (single-crystal analysis) and dynamic NMR (variable-temperature studies) can clarify ambiguities. Computational tools like Gaussian09 simulate spectra for comparison with experimental data .
Q. What strategies optimize the regioselective synthesis of derivatives, particularly for position 4 carboxamide functionalization?
- Methodology : Protecting groups (e.g., tert-butoxycarbonyl) shield the amino group during carboxamide modification. Microwave-assisted synthesis improves reaction efficiency and regioselectivity. Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for cross-coupling) are critical for directing substitutions to position 4 .
Q. How do computational models predict the compound’s interactions in biological systems?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases. Pharmacophore mapping identifies key interactions (e.g., hydrogen bonding with the carboxamide group). ADMET predictions evaluate bioavailability and toxicity .
Q. What experimental designs address low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
